Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
Overview
Description
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyloxycarbonyl protecting group, and an alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate typically involves the following steps:
Protection of Alanine: Alanine is first protected by reacting it with benzyl chloroformate to form N-[(benzyloxy)carbonyl]alanine.
Introduction of Trifluoromethyl Group: The protected alanine is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves esterification of the trifluoromethylated product with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, replacing it with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, especially those requiring fluorinated analogs for improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxycarbonyl group can protect reactive sites during chemical reactions. These features make it a valuable intermediate in the synthesis of biologically active molecules.
Comparison with Similar Compounds
Methyl 3,3,3-trifluoroalaninate: Lacks the benzyloxycarbonyl protecting group, making it less stable in certain reactions.
N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalanine: Does not have the methyl ester group, which can affect its reactivity and solubility.
Uniqueness: Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is unique due to the combination of the trifluoromethyl group, benzyloxycarbonyl protecting group, and alaninate moiety. This combination imparts specific chemical properties that make it suitable for a wide range of applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHMLACUUBNDDD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441543 | |
Record name | CTK4F9319 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27240-49-9 | |
Record name | CTK4F9319 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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